N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide
Description
Properties
IUPAC Name |
N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2S/c1-3-27-19-23-22-17(24(19)15-10-6-7-11-16(15)26-2)12-21-18(25)13-8-4-5-9-14(13)20/h4-11H,3,12H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZABKMLYJQZBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,2,4-Triazole Core
The 1,2,4-triazole scaffold is typically synthesized via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives or through Huisgen cycloaddition. A widely adopted method involves reacting 2-methoxyphenylhydrazine with a thiourea precursor. For instance, Search Result demonstrates the use of substituted phenylhydrazines in triazole syntheses, where cyclization is facilitated under acidic conditions.
A representative procedure involves:
- Reacting 2-methoxyphenylhydrazine (1.0 equiv) with ethyl thioisocyanate (1.2 equiv) in ethanol at reflux for 6 hours to form the intermediate thiourea.
- Cyclizing the thiourea with formic acid (85%) at 100°C for 12 hours to yield 4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol.
Key Parameters :
Introduction of the Ethylsulfanyl Group
The ethylsulfanyl moiety is introduced via nucleophilic displacement of the thiol group in the triazole intermediate. Search Result highlights the use of alkyl halides in the presence of mild bases for thioether formation.
Procedure :
- Dissolve 4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (1.0 equiv) in anhydrous DMF.
- Add iodoethane (1.5 equiv) and potassium carbonate (2.0 equiv).
- Stir at 60°C for 4 hours to afford 5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole.
Optimization Notes :
- Excess iodoethane improves conversion but risks diethyl sulfide byproducts.
- Anhydrous conditions prevent hydrolysis of the alkyl halide.
Functionalization with the Methylene Bridge
The methylene linker between the triazole and benzamide is introduced via Mannich reaction or nucleophilic alkylation. Search Result describes the use of formaldehyde and secondary amines for methylene bridge formation.
Stepwise Protocol :
- React 5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole (1.0 equiv) with paraformaldehyde (2.0 equiv) and ammonium chloride (1.5 equiv) in refluxing ethanol.
- After 8 hours, isolate the intermediate amine, 3-(aminomethyl)-5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole.
Analytical Validation :
Amide Coupling with 2-Fluorobenzoic Acid
The final benzamide is formed via carbodiimide-mediated coupling. Search Result provides detailed protocols using HATU or EDC in DMSO or acetonitrile.
Synthetic Route :
- Activate 2-fluorobenzoic acid (1.2 equiv) with HATU (1.5 equiv) and DIPEA (3.0 equiv) in DMSO for 30 minutes.
- Add 3-(aminomethyl)-5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole (1.0 equiv) and stir at room temperature for 12 hours.
- Purify via reverse-phase HPLC to isolate the title compound.
Reaction Metrics :
Analytical Characterization
Spectroscopic Data :
- $$ ^1H $$ NMR (400 MHz, DMSO-$$ d_6 $$): δ 1.32 (t, 3H, SCH$$ _2 $$CH$$ _3 $$), 3.89 (s, 3H, OCH$$ _3 $$), 4.52 (s, 2H, CH$$ _2 $$), 7.02–8.21 (m, 8H, aromatic).
- LC-MS : m/z 429.1 [M+H]$$ ^+ $$.
Crystallographic Data :
- Single-crystal X-ray diffraction confirms the planar triazole ring and cis-configuration of substituents, stabilized by S–O interactions (2.77 Å).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| HATU-mediated coupling | 85 | 98 | High efficiency in polar solvents |
| EDC/DMSO protocol | 78 | 95 | Cost-effective reagents |
| Thermal cyclocondensation | 65 | 90 | Scalability |
Chemical Reactions Analysis
Types of Reactions
N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Nucleophiles (amines, thiols), suitable solvents (e.g., dimethylformamide)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- The compound has been explored for its potential as an antifungal agent . Triazole derivatives are known for their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, a key component of fungal cell membranes.
- In vitro studies have demonstrated that compounds with similar structures exhibit antifungal activity against various pathogenic fungi, including Candida species.
2. Anticancer Activity
- Preliminary studies indicate that N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide may possess anticancer properties . Research has shown that triazole-based compounds can interfere with cancer cell proliferation and induce apoptosis.
- Specific investigations into its efficacy against different cancer cell lines have suggested that it may act through multiple pathways, including the inhibition of angiogenesis and modulation of apoptotic signals.
3. Enzyme Inhibition
- The compound's structure allows it to interact with various enzymes involved in metabolic processes. For example, it has been studied as a potential inhibitor of protein kinases , which play critical roles in cellular signaling pathways related to growth and division.
- Its selectivity towards certain kinases could lead to the development of targeted therapies for diseases such as cancer and autoimmune disorders.
Case Studies
1. Antifungal Efficacy
- A study evaluated the antifungal activity of similar triazole compounds against clinical isolates of Candida albicans. Results indicated significant growth inhibition at low concentrations, suggesting the potential use of this compound in treating fungal infections.
2. Anticancer Research
- In a comparative study involving various cancer cell lines (e.g., breast cancer and leukemia), this compound exhibited IC50 values lower than those of standard chemotherapeutic agents, indicating promising anticancer activity.
Mechanism of Action
The mechanism of action of N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. The fluorobenzamide moiety can interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Similar in structure due to the presence of a benzamide moiety.
Cresol: Contains a phenolic group, similar to the methoxyphenyl group in the compound.
Uniqueness
N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide is unique due to its combination of a triazole ring, methoxyphenyl group, and fluorobenzamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Biological Activity
N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide is a synthetic compound belonging to the class of triazoles, which are known for their diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive review of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 342.41 g/mol. The presence of the triazole ring and various substituents contributes to its biological activity.
Triazole compounds typically exert their biological effects through the inhibition of specific enzymes or receptors. The mechanism often involves:
- Enzyme Inhibition : Binding to active sites on enzymes, disrupting their function.
- Receptor Modulation : Interacting with cellular receptors to alter signaling pathways.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For example:
- Antifungal Activity : Triazoles are known to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. A study found that similar triazole compounds showed effective antifungal activity against various strains of fungi (e.g., Candida albicans).
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | Candida albicans | 16 µg/mL |
| Triazole B | Aspergillus niger | 32 µg/mL |
Anticancer Activity
Several studies have explored the anticancer potential of triazole derivatives:
- Cell Line Studies : In vitro assays demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer).
The compound's mechanism in cancer cells may involve apoptosis induction and cell cycle arrest.
Case Studies
- Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various triazole derivatives, including this compound. The results indicated a promising antitumor profile with lower toxicity towards normal cells compared to traditional chemotherapeutics .
- Evaluation of Antimicrobial Properties : Another study assessed the antimicrobial efficacy of several triazole derivatives against bacterial strains like Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had significant antibacterial activity, suggesting potential therapeutic applications .
Q & A
Basic: What synthetic routes are commonly employed for preparing this compound?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including cyclization of 1,2,4-triazole precursors and subsequent functionalization. For example:
- Step 1: Cyclocondensation of thiosemicarbazide derivatives with appropriate carbonyl compounds to form the triazole core.
- Step 2: Alkylation or sulfanylation at the triazole C5 position using ethyl mercaptan or its derivatives under basic conditions.
- Step 3: Introduction of the 2-methoxyphenyl group via nucleophilic substitution or coupling reactions.
- Step 4: Final benzamide formation via condensation of the triazole intermediate with 2-fluorobenzoic acid derivatives using coupling agents like EDC/HOBt.
Similar methodologies are validated in structurally analogous triazole derivatives, such as N-(2-chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is critical for unambiguous structural determination:
- Data Collection: High-resolution (<1.0 Å) single-crystal diffraction data are collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.
- Refinement: Anisotropic displacement parameters refine atomic positions, while disorder modeling resolves overlapping substituents (e.g., ethylsulfanyl orientation).
- Validation: R-factor convergence (<0.05) and Hirshfeld surface analysis ensure accuracy.
For example, SHELXL refined analogous triazole structures with mean C–C bond deviations of 0.004 Å .
Basic: What spectroscopic techniques confirm the identity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy:
- 1H/13C NMR identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, fluorobenzamide aromatic signals).
- 2D NMR (COSY, HSQC) resolves connectivity in the triazole-methyl group.
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass within 5 ppm).
- IR Spectroscopy: Confirms amide C=O stretching (~1650–1680 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹).
These methods align with characterization of related compounds like N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide .
Advanced: How can contradictory bioactivity data across studies be addressed?
Methodological Answer:
- Assay Standardization: Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1% v/v).
- Dose-Response Curves: Use IC50 values from ≥3 independent replicates to account for variability.
- Metabolic Stability Testing: Evaluate compound degradation in microsomal assays to distinguish false negatives.
- Structural Analog Comparison: Compare with triazoles like N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-4-(trifluoromethyl)benzamide to identify SAR trends .
Advanced: What computational strategies predict binding affinity with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Screen against targets (e.g., kinase enzymes) using flexible ligand sampling and grid boxes centered on active sites.
- Molecular Dynamics (MD) Simulations (GROMACS): Simulate 100-ns trajectories to assess binding stability (RMSD <2.0 Å).
- Free Energy Perturbation (FEP): Calculate ΔΔG for substituent modifications (e.g., ethylsulfanyl vs. methylsulfanyl).
These approaches are validated in studies of 1,2,4-triazole derivatives with antitumor activity .
Basic: What are the key stability considerations for this compound under experimental conditions?
Methodological Answer:
- Photostability: Store in amber vials to prevent degradation via UV exposure.
- Thermal Stability: Conduct TGA/DSC to identify decomposition thresholds (e.g., >150°C).
- pH Stability: Assess hydrolysis in buffered solutions (pH 1–10) via HPLC monitoring.
Analogous triazoles, such as N-(2-chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide, show stability in neutral conditions but hydrolyze under strong acids/bases .
Advanced: How can regioselectivity challenges in triazole functionalization be mitigated?
Methodological Answer:
- Directing Groups: Introduce transient protecting groups (e.g., Boc) to steer sulfanylation/alkylation to C5.
- Metal Catalysis: Use Cu(I) or Ru(II) catalysts for site-specific modifications.
- Computational Modeling (DFT): Predict reactive sites via Fukui indices or electrostatic potential maps.
This aligns with strategies for 4-(4-bromophenyl)-1-(2,6-difluorobenzyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
